molecular formula C7H5Br2Cl B1461935 2-Chloro-3,5-dibromotoluene CAS No. 874513-80-1

2-Chloro-3,5-dibromotoluene

Cat. No.: B1461935
CAS No.: 874513-80-1
M. Wt: 284.37 g/mol
InChI Key: XSBJWWOMXNWFJS-UHFFFAOYSA-N
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Description

2-Chloro-3,5-dibromotoluene is an organic compound with the molecular formula C₇H₅Br₂Cl. It is a halogenated derivative of toluene, characterized by the presence of chlorine and bromine atoms on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,5-dibromotoluene typically involves the halogenation of toluene. One common method is the stepwise bromination and chlorination of toluene. The process begins with the bromination of toluene using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). This reaction yields 3,5-dibromotoluene. Subsequently, the chlorination of 3,5-dibromotoluene is carried out using chlorine (Cl₂) in the presence of a catalyst like iron(III) chloride (FeCl₃) to obtain this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are conducted in controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,5-dibromotoluene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms (chlorine and bromine) are replaced by other nucleophiles.

    Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the halogen atoms can yield the corresponding hydrocarbons.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-3,5-dibromotoluene is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.

    Biology: Employed in the study of halogenated compounds’ effects on biological systems.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3,5-dibromotoluene involves its interaction with molecular targets through its halogen atoms. The compound can form halogen bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. These interactions can affect various biochemical pathways, making the compound useful in studying halogenated compounds’ effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,6-dibromotoluene
  • 2-Chloro-3,5-dibromobenzene
  • 3,5-Dibromotoluene

Uniqueness

2-Chloro-3,5-dibromotoluene is unique due to the specific positioning of the chlorine and bromine atoms on the benzene ring. This arrangement imparts distinct chemical properties, such as reactivity and stability, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1,5-dibromo-2-chloro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2Cl/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBJWWOMXNWFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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